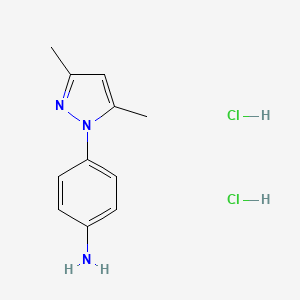

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride

Description

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride (CAS: 1185300-89-3) is a hydrochloride salt derivative featuring a pyrazole ring substituted with two methyl groups at the 3- and 5-positions, linked to a phenylamine moiety. Its molecular formula is C₁₁H₁₄N₃·2HCl, and its structure combines aromatic and heterocyclic components, which are common in bioactive molecules. Pyrazole derivatives are known for diverse applications, including kinase inhibition, antimicrobial activity, and agrochemical uses . The dihydrochloride salt enhances water solubility, making it advantageous for pharmaceutical formulations requiring high bioavailability.

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;;/h3-7H,12H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVKACBNQKOGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

- Reactants:

- 3,5-Dimethylpyrazole (purified)

- 4-Aminobenzene derivative (e.g., 4-aminophenyl chloride or 4-chloronitrobenzene reduced to amine)

- Solvents: Methanol, ethanol, or other polar organic solvents

- Catalysts/Acids: Hydrochloric acid (for salt formation), sometimes acid catalysts for coupling

- Temperature: Typically room temperature to reflux (25°C to 80°C) depending on solvent and reaction kinetics

- Time: 3 to 6 hours, monitored by TLC or HPLC for completion

Typical Synthetic Protocol

Coupling Reaction:

A mixture of 3,5-dimethylpyrazole and 4-aminobenzene derivative is dissolved in methanol or ethanol. The reaction mixture is heated under reflux for 3 hours to facilitate nucleophilic substitution or condensation.Isolation:

Upon completion, the reaction mixture is cooled. The product precipitates as a solid or is extracted using appropriate solvents.Purification:

The crude product is filtered and washed with cold methanol to remove impurities.Salt Formation:

The free base is dissolved in anhydrous ethanol, and hydrochloric acid gas or aqueous HCl is bubbled or added dropwise to form the dihydrochloride salt. The salt precipitates out as a white to off-white powder.Drying and Characterization:

The final product is dried under vacuum and characterized by melting point, IR, NMR, and HPLC to confirm purity (>97%) and identity.

Research Data and Characterization

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Direct Coupling in Alcoholic Solvent | Reaction of 3,5-dimethylpyrazole with 4-aminobenzene derivative in methanol or ethanol under reflux | Simple, moderate yield (~68%), scalable | Requires purification steps, moderate reaction time |

| Schiff Base Formation (Analogous Method) | Condensation of amine with aldehyde derivatives of pyrazole | High specificity, well-characterized intermediates | May require additional reduction steps to obtain final amine salt |

| Salt Formation with HCl | Conversion of free base to dihydrochloride salt using HCl gas or aqueous HCl | Improves solubility and stability | Requires careful handling of HCl |

Notes on Reaction Mechanism and Optimization

- The nucleophilic nitrogen of the pyrazole ring attacks the electrophilic carbon of the benzene derivative, forming a stable C-N bond.

- Acidic conditions favor salt formation but may require neutralization steps if free base isolation is desired.

- Reaction temperature and solvent choice critically affect yield and purity.

- Purification by recrystallization from methanol or ethanol is effective for removing unreacted starting materials and side products.

Chemical Reactions Analysis

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrazole ring can be modified.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions vary based on the reagents and conditions used but often include modified pyrazole derivatives .

Scientific Research Applications

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

Medicine: Research involving this compound includes studies on its potential therapeutic effects and interactions with biological targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

- Molecular Formula : C₁₁H₁₃N₃O₂S

- Key Differences :

- Functional Group : The sulfonamide (-SO₂NH₂) group replaces the phenylamine dihydrochloride moiety.

- Solubility : Sulfonamides are typically less soluble in acidic conditions compared to hydrochloride salts.

- Applications : Sulfonamide derivatives are historically associated with antimicrobial activity, whereas the target compound’s phenylamine group may favor interactions with biological targets like kinases or receptors .

4-Amino-1H-pyrazole-5-carboxamide Hydrochloride

- Molecular Formula : C₄H₇ClN₄O

- Functionality: The carboxamide group may engage in hydrogen bonding, differing from the dihydrochloride’s ionic interactions .

2,4,5-Trimethyloxolan-3-amine Hydrochloride (CAS: 2044712-93-6)

- Molecular Formula: C₈H₁₆ClNO

- Key Differences: Core Structure: Oxolane (tetrahydrofuran) ring vs. pyrazole. Applications: Oxolane derivatives are less common in medicinal chemistry but may serve as solvents or intermediates in organic synthesis .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride | C₁₁H₁₄N₃·2HCl | 277.2 | Pyrazole, phenylamine, dihydrochloride | Pharmaceuticals, agrochemicals |

| 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide | C₁₁H₁₃N₃O₂S | 267.3 | Pyrazole, sulfonamide | Antimicrobial agents |

| 4-Amino-1H-pyrazole-5-carboxamide hydrochloride | C₄H₇ClN₄O | 162.6 | Pyrazole, carboxamide, hydrochloride | Small-molecule therapeutics |

| 2,4,5-Trimethyloxolan-3-amine hydrochloride | C₈H₁₆ClNO | 177.7 | Oxolane, amine, hydrochloride | Organic synthesis intermediates |

Research Findings and Implications

- Solubility Advantage: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to neutral sulfonamides or mono-hydrochloride salts, enhancing its utility in drug delivery .

- Bioactivity : Pyrazole-containing compounds are frequently explored as kinase inhibitors (e.g., JAK or EGFR inhibitors). The target’s phenylamine group may facilitate π-π stacking with protein active sites, a feature absent in simpler pyrazole derivatives .

- Stability : The dihydrochloride salt may improve shelf-life under ambient conditions compared to free bases, a critical factor in industrial applications .

Biological Activity

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a pyrazole ring, which is known for its pharmacological potential, particularly in anti-inflammatory, analgesic, and antitumor applications. The following sections will explore the biological activity of this compound, supported by data tables and recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 265.25 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 120 °C |

| Purity | >97% (HPLC) |

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study published in PubMed highlighted that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring enhance its potency against COX enzymes.

Antitumor Activity

Recent studies have also explored the antitumor potential of this compound. For instance, a synthesized pyrazole derivative demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest . Specific data from in vitro studies revealed that concentrations as low as 10 µM could significantly reduce cell viability in breast cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. A comparative study showed that compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Case Studies

- Case Study on Anti-inflammatory Effects : A clinical trial investigated the efficacy of a pyrazole derivative in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers after four weeks of treatment compared to a placebo group .

- Case Study on Antitumor Activity : In a laboratory setting, this compound was tested against human lung cancer cells. The results showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

Q & A

Q. Example Table: Reaction Optimization Parameters

| Parameter | Typical Conditions | Impact on Yield |

|---|---|---|

| Solvent | DMF or acetonitrile | Higher polarity improves solubility |

| Temperature | Room temperature or 50–80°C | Elevated temperatures reduce side products |

| Catalyst | Triethylamine (base) | Neutralizes HCl byproducts, enhances coupling |

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) during structural validation?

Methodological Answer:

Discrepancies often arise from impurities, tautomerism, or solvent effects. A systematic approach includes:

Multi-Technique Cross-Validation : Combine , , and high-resolution MS to confirm molecular weight and functional groups. For example, NMR signals at δ 2.65–2.66 ppm correspond to methyl groups in pyrazole rings, while aromatic protons appear at δ 7.2–8.1 ppm .

Elemental Analysis : Compare experimental vs. calculated C/H/N percentages. Deviations >0.3% suggest impurities (e.g., residual solvents) .

Crystallography : Use SHELX software for single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms or stereochemistry .

Q. Example Table: Analytical Data Comparison

| Compound Derivative | Calculated C% | Found C% | Discrepancy Resolution |

|---|---|---|---|

| 3a (CHClNO) | 62.61 | 62.82 | Recrystallization from ethanol |

| 3d (CHClFNO) | 59.54 | 59.72 | Column chromatography (PE:EA = 8:1) |

Basic: What spectroscopic techniques are critical for characterizing pyrazole-based derivatives?

Methodological Answer:

Essential techniques include:

NMR Spectroscopy : - and -NMR to confirm substitution patterns and aromaticity. For example, pyrazole ring protons exhibit distinct splitting patterns due to J-coupling .

Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks. Derivatives like 3e show [M+H] at m/z 437.1 .

Infrared (IR) Spectroscopy : Peaks near 1636 cm indicate carbonyl groups, while 2230 cm corresponds to nitriles .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in medicinal chemistry?

Methodological Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Pyrazole rings often act as π-acceptors in metal complexes .

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes in antimalarial studies). Use software like AutoDock Vina to assess binding affinities .

SAR (Structure-Activity Relationship) : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazole) with bioactivity data from in vitro assays .

Basic: What are the best practices for ensuring reproducibility in synthesizing dihydrochloride salts of aromatic amines?

Methodological Answer:

Stoichiometric Control : Use 2 equivalents of HCl gas or concentrated HCl during salt formation to avoid partial protonation.

Drying Protocols : Lyophilize or vacuum-dry at 40–60°C to remove residual moisture, which can destabilize the salt .

Purity Assessment : Conduct Karl Fischer titration for water content and ion chromatography for chloride quantification .

Advanced: How can researchers address challenges in crystallizing pyrazole derivatives for X-ray studies?

Methodological Answer:

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixtures (ethanol/water) to optimize crystal growth .

Temperature Gradients : Use slow evaporation at 4°C or thermal cycling (-20°C to 25°C) to enhance lattice formation.

Additives : Introduce trace amounts of co-solvents (e.g., diethyl ether) to reduce nucleation density .

Basic: What are common side reactions observed during pyrazole-amine coupling, and how can they be mitigated?

Methodological Answer:

Side Reaction : Formation of Schiff bases due to amine oxidation.

Side Reaction : Halogen exchange in chloro-substituted derivatives.

- Mitigation : Avoid polar solvents (e.g., DMF) with halide salts; switch to THF or dichloromethane .

Advanced: How can researchers leverage high-throughput screening (HTS) for evaluating biological activity of pyrazole derivatives?

Methodological Answer:

Assay Design : Use 96-well plates for dose-response studies (e.g., IC determination in antileishmanial assays) .

Automation : Integrate liquid handlers for precise reagent dispensing and plate readers for fluorescence/absorbance measurements.

Data Analysis : Apply Z-factor validation to ensure assay robustness (Z > 0.5 indicates high reliability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.